molecular formula C16H21N3O4S2 B5085935 N-{4-Acetyl-5-methyl-5-[2-(4-methylbenzenesulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-YL}acetamide

N-{4-Acetyl-5-methyl-5-[2-(4-methylbenzenesulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-YL}acetamide

Cat. No.: B5085935
M. Wt: 383.5 g/mol
InChI Key: XBHVHJCDWIQAFH-UHFFFAOYSA-N
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Description

N-{4-Acetyl-5-methyl-5-[2-(4-methylbenzenesulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-YL}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a sulfonyl group attached to the thiadiazole ring.

Preparation Methods

The synthesis of N-{4-Acetyl-5-methyl-5-[2-(4-methylbenzenesulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-YL}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated thiadiazole intermediate. This intermediate is then further reacted with acetic anhydride and a suitable catalyst to introduce the acetyl and methyl groups, resulting in the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

N-{4-Acetyl-5-methyl-5-[2-(4-methylbenzenesulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-YL}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties, with studies showing promising results in inhibiting the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-Acetyl-5-methyl-5-[2-(4-methylbenzenesulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, resulting in antimicrobial activity. Additionally, it can interfere with signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

N-{4-Acetyl-5-methyl-5-[2-(4-methylbenzenesulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-YL}acetamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-acetyl-5-methyl-5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-11-5-7-14(8-6-11)25(22,23)10-9-16(4)19(13(3)21)18-15(24-16)17-12(2)20/h5-8H,9-10H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHVHJCDWIQAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2(N(N=C(S2)NC(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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